4-(5-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the pyridine moiety and finally the aniline group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Similar structure but lacks the pyridine moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a different functional group (dioxaborolan) instead of the benzothiazole ring.
Uniqueness
4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]ANILINE is unique due to the combination of its benzothiazole, pyridine, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H17N3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C20H17N3S/c1-14-2-7-19-18(12-14)23-20(24-19)16-3-5-17(6-4-16)22-13-15-8-10-21-11-9-15/h2-12,22H,13H2,1H3 |
InChI Key |
DESIQSUJROWXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.